Ethyl 9-azadispiro[2.2.56.23]tridecane-1-carboxylate hydrochloride
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Overview
Description
Ethyl 9-azadispiro[2.2.56.23]tridecane-1-carboxylate hydrochloride is a complex organic compound with the molecular formula C15H26ClNO2 and a molecular weight of 287.82 g/mol This compound is characterized by its unique spirocyclic structure, which includes multiple fused rings and a nitrogen atom within the ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 9-azadispiro[2.2.56.23]tridecane-1-carboxylate hydrochloride typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the spirocyclic core, introduction of the ethyl ester group, and subsequent conversion to the hydrochloride salt. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but with optimized conditions for scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
Ethyl 9-azadispiro[2.2.56.23]tridecane-1-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents.
Substitution: Nucleophilic or electrophilic substitution reactions at specific positions on the spirocyclic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxides, reduction may yield alcohols or amines, and substitution reactions may introduce various functional groups onto the spirocyclic ring .
Scientific Research Applications
Ethyl 9-azadispiro[2.2.56.23]tridecane-1-carboxylate hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 9-azadispiro[2.2.56.23]tridecane-1-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into unique binding sites, modulating the activity of these targets. Pathways involved may include signal transduction, metabolic processes, or gene expression regulation .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 9-azadispiro[2.2.56.23]tridecane-2-carboxylate hydrochloride
- Ethyl 9-azadispiro[2.2.56.23]tridecane-3-carboxylate hydrochloride
Uniqueness
Ethyl 9-azadispiro[2.2.56.23]tridecane-1-carboxylate hydrochloride is unique due to its specific spirocyclic structure and the position of the carboxylate group. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activity, setting it apart from similar compounds .
Properties
Molecular Formula |
C15H26ClNO2 |
---|---|
Molecular Weight |
287.82 g/mol |
IUPAC Name |
ethyl 9-azadispiro[2.2.56.23]tridecane-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C15H25NO2.ClH/c1-2-18-13(17)12-11-15(12)5-3-14(4-6-15)7-9-16-10-8-14;/h12,16H,2-11H2,1H3;1H |
InChI Key |
MFZCEXHEJHCRKK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CC12CCC3(CC2)CCNCC3.Cl |
Origin of Product |
United States |
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